2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(difluoromethoxy)phenyl]acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(difluoromethoxy)phenyl]acetamide typically involves multiple steps. The reaction conditions often involve refluxing the mixture in an appropriate solvent, such as ethanol, and using catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(difluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiadiazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .
Scientific Research Applications
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(difluoromethoxy)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly urease.
Medicine: Explored for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(difluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition can disrupt the survival of certain bacteria, such as Helicobacter pylori, which rely on urease for colonization .
Comparison with Similar Compounds
Similar Compounds
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-arylacetamide: Similar structure but different substituents on the aryl group.
1,3,4-thiadiazole derivatives: A broad class of compounds with varying biological activities.
Uniqueness
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(difluoromethoxy)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethoxyphenyl group, in particular, may enhance its binding affinity and specificity for certain molecular targets .
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(difluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N4O2S2/c12-9(13)19-7-4-2-1-3-6(7)15-8(18)5-20-11-17-16-10(14)21-11/h1-4,9H,5H2,(H2,14,16)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBHFFNVBSMTOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(S2)N)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368499 |
Source
|
Record name | 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(difluoromethoxy)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5372-54-3 |
Source
|
Record name | 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(difluoromethoxy)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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